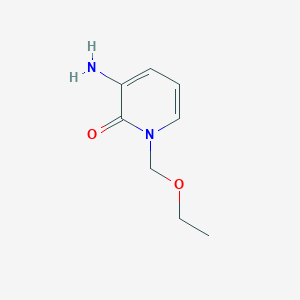

3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

Beschreibung

3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an ethoxymethyl group at position 1 and an amino group at position 2. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.20 g/mol.

Eigenschaften

Molekularformel |

C8H12N2O2 |

|---|---|

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

3-amino-1-(ethoxymethyl)pyridin-2-one |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-6-10-5-3-4-7(9)8(10)11/h3-5H,2,6,9H2,1H3 |

InChI-Schlüssel |

ZCJDKYXMVPWAHS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCN1C=CC=C(C1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with ethylamine to form an intermediate, which then undergoes cyclization and subsequent functionalization to introduce the ethoxymethyl group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to form alcohol derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in preliminary studies as inhibitors of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one and its derivatives are investigated for their potential use as drugs. Their ability to interact with biological targets makes them candidates for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The dihydropyridinone ring can interact with various proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one and its analogs:

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The ethoxymethyl group in the target compound enhances polarity compared to the ethyl analog (C₂H₅), which lacks an oxygen atom .

Positional Isomerism: Moving the amino group from position 3 (target compound) to position 5 (5-amino isomer) redistributes electron density, which could affect tautomerism and binding interactions in biological systems .

Aromatic vs. Aliphatic Substituents: The 4-aminophenylmethyl analog introduces an aromatic ring, enabling π-π interactions critical for protein binding but increasing hydrophobicity .

Salt Forms :

- The hydrochloride salt of the methoxymethyl derivative demonstrates how counterions can modulate physicochemical properties like crystallinity and dissolution rates .

Biologische Aktivität

3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound notable for its potential pharmacological properties. Its unique structure, featuring a dihydropyridine ring with an amino group and an ethoxymethyl substituent, positions it as a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

The molecular formula of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is C_9H_12N_2O, with a molecular weight of approximately 167.21 g/mol. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one exhibit various biological activities, including:

- Antimicrobial Activity : Dihydropyridine derivatives have shown promise in inhibiting bacterial growth.

- Calcium Channel Blocking : Compounds in this class are known to exhibit calcium channel blocking activity, which is beneficial in treating cardiovascular diseases such as hypertension and angina.

- Anti-inflammatory Effects : Some derivatives have been investigated for their potential to modulate inflammatory responses.

The specific mechanisms through which 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one exerts its biological effects are still under investigation. However, potential mechanisms may include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction studies suggest that this compound may act on various receptors implicated in physiological processes.

Comparative Analysis with Related Compounds

To understand the unique biological profile of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-5-bromo-1-(ethoxymethyl)-1,4-dihydropyridin-4-one | Bromine substitution at position 5 | Enhanced antimicrobial and anti-inflammatory properties |

| 3-Amino-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one | Contains a pentenyl group | Potentially different reactivity due to alkene presence |

| 3-Amino-6-methyl-1-(ethoxymethyl)-1,2-dihydropyridin-2-one | Methyl substitution at position 6 | Variations in solubility and receptor binding affinity |

Case Studies and Research Findings

Several studies have focused on the biological activity of dihydropyridine derivatives:

- Antimicrobial Studies : A study demonstrated that derivatives similar to 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .

- Cardiovascular Research : Another investigation highlighted the calcium channel blocking properties of related compounds. In vitro assays showed that these compounds could effectively reduce calcium influx in cardiac cells, suggesting potential applications in managing hypertension .

- Anti-inflammatory Mechanisms : Research on related dihydropyridines indicated their ability to inhibit pro-inflammatory cytokines in cellular models. This points toward the potential use of 3-Amino-1-(ethoxymethyl)-1,2-dihydropyridin-2-one in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.